2-Aminophenylarsonic acid
Overview
Description
2-Aminophenylarsonic acid, also known as o-arsanilic acid, is a chemical compound with the molecular formula C6H8AsNO3 and a molecular weight of 217.06 . It appears as a white to light yellow to light orange powder or crystal .
Molecular Structure Analysis
The molecular structure of 2-Aminophenylarsonic acid can be represented by the InChI code 1S/C6H8AsNO3/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H,8H2,(H2,9,10,11) . The exact mass of the compound is 216.972015 .Physical And Chemical Properties Analysis
2-Aminophenylarsonic acid has a melting point of 154-155°C . It is soluble in methanol and insoluble in benzene, acetone, and chloroform .Scientific Research Applications
Photodegradation of p-Arsanilic Acid in Aqueous Solution by UV/Persulfate Process
Specific Scientific Field
This research falls under the field of Environmental Sciences and Chemical and Molecular Sciences .
Summary of the Application
p-Arsanilic acid, used as a feed additive, can pose a potential risk to organisms when abandoned in the environment. This study investigates the photodegradation of p-Arsanilic acid under UV-C irradiation in the presence of persulfate .
Methods of Application or Experimental Procedures
The addition of persulfate facilitated the decomposition of p-Arsanilic acid. Notably, the presence of 50 mmol persulfate brought about a nearly complete mineralization after 3 hours .
Results or Outcomes
Experimental results proved that sulfate radical (SO4•−) was responsible for the promotion effect. The cleavage of As-C bond released inorganic arsenic and caused the occurrence of various organic products .
Enhanced Photodegradation of p-Arsanilic Acid by Oxalate in Goethite Heterogeneous System Under UVA Irradiation
Specific Scientific Field
This research is also in the field of Environmental Science and Pollution Research .
Summary of the Application
This study applies a heterogeneous system of goethite/oxalate irradiated using UVA light for the removal of p-Arsanilic acid, a kind of organoarsenicals used in animal feeding operations as additives, from the aqueous phase through photodegradation .
Methods of Application or Experimental Procedures
The presence of 5 mM of oxalate significantly enhanced the photodegradation efficiency of p-Arsanilic acid in the 0.1 g/L of goethite suspended system from 28 to 100% within 180 min reaction at pH 5 .
Results or Outcomes
By analyzing the reaction products, both inorganic arsenic (As (III) and As (V)) and ammonia were detected during the photodegradation of p-Arsanilic acid .
Safety And Hazards
properties
IUPAC Name |
(2-aminophenyl)arsonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8AsNO3/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H,8H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCOCUQCZYAYQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)[As](=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8AsNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174395 | |
Record name | 2-Aminophenylarsonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminophenylarsonic acid | |
CAS RN |
2045-00-3 | |
Record name | o-Arsanilic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2045-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminophenylarsonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002045003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Arsanilic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12611 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Aminophenylarsonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminophenylarsonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.423 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINOPHENYLARSONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P7T2PH7DL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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